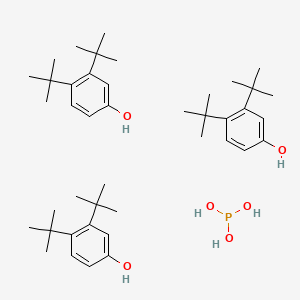![molecular formula C10H18 B14331355 6-Ethylspiro[2.5]octane CAS No. 105786-53-6](/img/structure/B14331355.png)
6-Ethylspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethylspiro[25]octane is an organic compound characterized by a spirocyclic structure, where two rings are connected by a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylspiro[2.5]octane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane with 2-cyclopenten-1-one in acetonitrile at 60°C for 12 hours . This reaction forms the spirocyclic core, which can then be further modified to introduce the ethyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Ethylspiro[2.5]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alkanes.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated spiroalkanes.
Scientific Research Applications
6-Ethylspiro[2.5]octane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Ethylspiro[2.5]octane involves its interaction with molecular targets and pathways. For example, it can undergo hydroxylation by cytochrome P450 enzymes, leading to the formation of radical intermediates . These intermediates can then participate in various biochemical reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octane: The parent compound without the ethyl group.
Oxaspiro[2.5]octane: A derivative with an oxygen atom in the spirocyclic structure.
Spirocyclic oxindoles: Compounds with a spirocyclic structure and an indole moiety.
Uniqueness
6-Ethylspiro[25]octane is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
105786-53-6 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
6-ethylspiro[2.5]octane |
InChI |
InChI=1S/C10H18/c1-2-9-3-5-10(6-4-9)7-8-10/h9H,2-8H2,1H3 |
InChI Key |
PNSADXNZUWCLQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


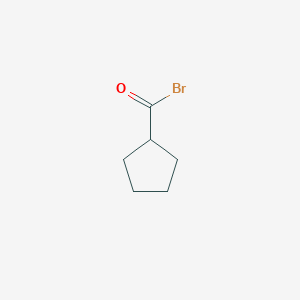
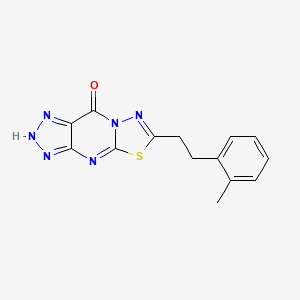
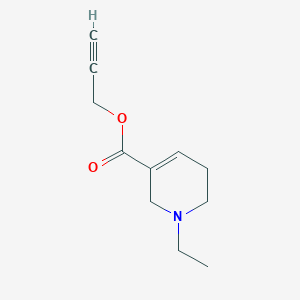
![N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine](/img/structure/B14331288.png)
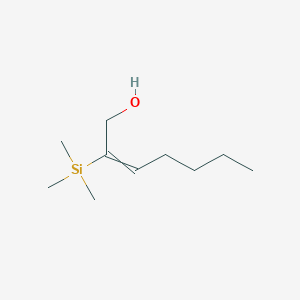
![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)
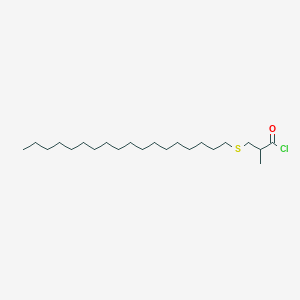
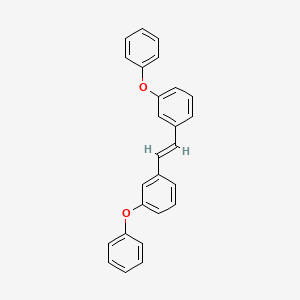
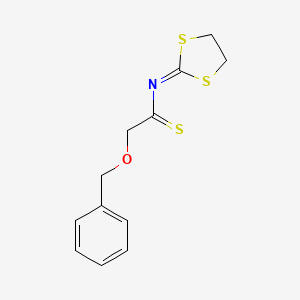
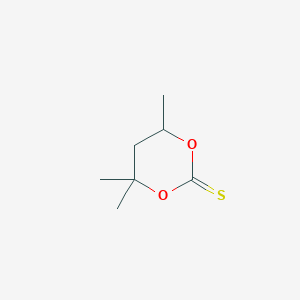

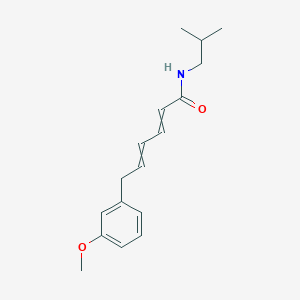
![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)
